N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl](trifluoro)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl](trifluoro)methanesulfonamide is a useful research compound. Its molecular formula is C18H18F3N3O2S and its molecular weight is 397.42. The purity is usually 95%.
BenchChem offers high-quality N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl](trifluoro)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl](trifluoro)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Intramolecular Hydroxylation in Copper-Oxygen Systems
The study by Ramírez et al. (2017) demonstrates the synthesis of a tetrabenzimidazole-based ligand and its dicopper complex, highlighting the relevance of benzimidazole-based scaffolds in biologically inspired copper-oxygen systems through intramolecular C-H activation and hydroxylation by a copper-oxygen intermediate (Ramírez et al., 2017).
Self-association and Conformations
Sterkhova et al. (2014) explored the structure, self-association in solution, and proton affinities of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, providing insights into the molecular interactions and hydrogen bonding topology in different solvents and crystal structures (Sterkhova et al., 2014).
Synthesis of Chronic Renal Disease Agents
Ikemoto et al. (2000) developed a convenient synthesis for a chronic renal disease agent, showcasing the potential of using specific synthetic routes for the preparation of medically relevant compounds (Ikemoto et al., 2000).
Axial Stereocontrol in Tropos Dibenz[c,e]azepines
Balgobin et al. (2017) investigated the axial stereocontrol in tropos dibenz[c,e]azepines, demonstrating how substituent effects might be exploited in new designs of bridged biaryl ligands, incorporating a center-axis chirality relay for potential applications in asymmetric synthesis (Balgobin et al., 2017).
Synthesis and Evaluation of Polyimides
Ghaemy and Alizadeh (2009) reported on the synthesis of soluble and thermally stable polyimides from an unsymmetrical diamine containing a triaryl imidazole pendent group, highlighting the relevance of specific functional groups in the development of materials with desirable properties for various applications (Ghaemy & Alizadeh, 2009).
These studies represent a snapshot of the research involving N-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-ylmethanesulfonamide and similar compounds, demonstrating their versatility in scientific research across different domains.
Eigenschaften
IUPAC Name |
N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2S/c1-11-5-4-6-14(7-11)9-24-10-22-17-15(24)8-12(2)13(3)16(17)23-27(25,26)18(19,20)21/h4-8,10,23H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNSDIMSFNACIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C(F)(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl](trifluoro)methanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.